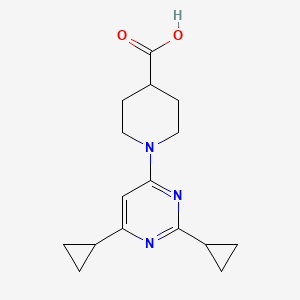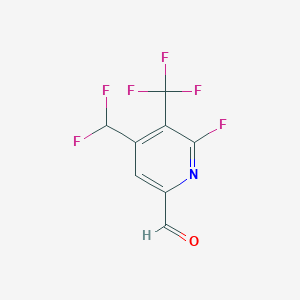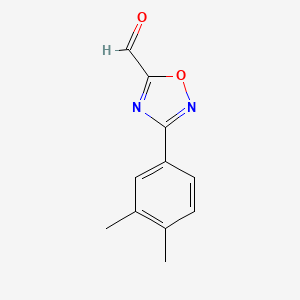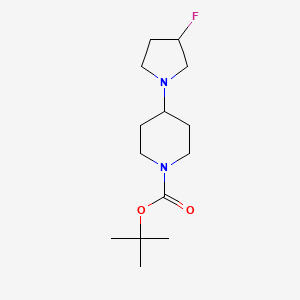
(2R,4R)-4-Bromo-2-phenyltetrahydro-2H-pyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4R)-4-Bromo-2-phenyltetrahydro-2H-pyran is a chiral organic compound with a tetrahydropyran ring structure. This compound is characterized by the presence of a bromine atom at the 4th position and a phenyl group at the 2nd position of the tetrahydropyran ring. The stereochemistry of the compound is defined by the (2R,4R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-Bromo-2-phenyltetrahydro-2H-pyran typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as a tetrahydropyran derivative and a brominating agent.
Bromination: The bromination reaction is carried out using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction conditions are carefully controlled to ensure selective bromination at the 4th position.
Phenylation: The introduction of the phenyl group at the 2nd position can be achieved through a Grignard reaction or a similar organometallic coupling reaction. This step involves the reaction of a phenylmagnesium bromide with the brominated tetrahydropyran derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes. The process is scaled up to ensure high yield and purity, with stringent quality control measures in place to monitor the reaction conditions and product specifications.
化学反应分析
Types of Reactions
(2R,4R)-4-Bromo-2-phenyltetrahydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups at specific positions.
Reduction Reactions: Reduction of the compound can lead to the formation of different tetrahydropyran derivatives with altered substituents.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tetrahydropyran derivatives, while oxidation and reduction reactions can produce hydroxylated or dehydrogenated products.
科学研究应用
(2R,4R)-4-Bromo-2-phenyltetrahydro-2H-pyran has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of (2R,4R)-4-Bromo-2-phenyltetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and biological effects.
相似化合物的比较
Similar Compounds
(2R,4R)-4-Methyl-2-phenyltetrahydro-2H-pyran: Similar structure with a methyl group instead of a bromine atom.
(2R,4R)-4-Chloro-2-phenyltetrahydro-2H-pyran: Similar structure with a chlorine atom instead of a bromine atom.
(2R,4R)-4-Hydroxy-2-phenyltetrahydro-2H-pyran: Similar structure with a hydroxyl group instead of a bromine atom.
Uniqueness
(2R,4R)-4-Bromo-2-phenyltetrahydro-2H-pyran is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific chemical reactions, such as nucleophilic substitution, making this compound valuable in synthetic chemistry and research applications.
属性
分子式 |
C11H13BrO |
|---|---|
分子量 |
241.12 g/mol |
IUPAC 名称 |
(2R,4R)-4-bromo-2-phenyloxane |
InChI |
InChI=1S/C11H13BrO/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2/t10-,11-/m1/s1 |
InChI 键 |
KVGUZXIBIZOWIU-GHMZBOCLSA-N |
手性 SMILES |
C1CO[C@H](C[C@@H]1Br)C2=CC=CC=C2 |
规范 SMILES |
C1COC(CC1Br)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-Chloro-7-(1H-1,2,3-triazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11785711.png)


![Furo[2,3-d][1,2]oxazepine-5-carboxylic acid](/img/structure/B11785727.png)
![7-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11785732.png)

![4,5,6,7-Tetrahydrothiazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B11785742.png)


